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Arg-binding protein 1

Cat. No.: B1171268
CAS No.: 178097-36-4
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Description

Arg-binding Protein 1 (ArgBP1) is a multi-domain adaptor protein that plays a significant role in intracellular signaling and cytoskeletal organization. It was initially identified through its interaction with the non-receptor tyrosine kinase Arg (Abl-related gene), which is a member of the Abelson family of protein tyrosine kinases . The association between ArgBP1 and Arg is mediated by specific interactions; the C-terminal SH3 domain of ArgBP1 binds to a proline-rich motif on Arg, while a proline-rich region on ArgBP1 itself can bind to the SH3 domain of Arg, creating a strong and specific complex . This interaction suggests ArgBP1 is a key regulator and/or effector of Arg function in cellular processes. Researchers utilize this compound to investigate a wide range of biological activities. Its expression is highest in the brain, heart, and testis, indicating important roles in these tissues . Studies focus on its involvement in signal transduction pathways, its potential connection to various disease states due to its role in critical cellular functions, and its utility as a model protein in structural and biophysical studies of protein-protein interactions and stability. This product is supplied for research applications. It is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

178097-36-4

Molecular Formula

C14H11NO4

Synonyms

Arg-binding protein 1

Origin of Product

United States

Ii. Molecular Biology and Structural Aspects of Arg Binding Proteins

Gene Architecture and Transcriptional Regulation of Arg-Binding Protein 1 Isoforms

The gene encoding this compound, SORBS1, exhibits a complex genomic organization and is subject to elaborate transcriptional control, leading to the expression of multiple isoforms with distinct functional roles. genecards.orgjensenlab.org

The human SORBS1 gene is located on the long arm of chromosome 10, specifically at band 10q24.1. wikipedia.org It gives rise to numerous protein isoforms through alternative splicing, a crucial mechanism for generating protein diversity from a single gene. jensenlab.org Reports indicate the existence of as many as thirteen alternatively spliced isoforms, with molecular weights ranging from 81 kDa to 142 kDa. wikipedia.org One study notes that the SORBS1 gene has 23 transcripts or splice variants. medchemexpress.com This alternative splicing can influence the protein's structure, function, and interactions with other molecules. jensenlab.org For instance, the inclusion or exclusion of specific exons, such as exon 25, has been shown to be critical for the protein's function in neuromuscular junction formation. biorxiv.org Mutations within introns of the SORBS1 gene can also affect splicing efficiency, potentially altering the final protein product and its biological activity. mdpi.com

The regulation of SORBS1 gene expression is a complex process involving various transcription factors and regulatory elements. In the nematode Caenorhabditis elegans, the expression of the arg-1 gene, a target of the Twist transcription factor, is controlled by three distinct E box promoter elements. nih.gov These E boxes play unique roles in regulating gene expression in different mesodermal tissues. nih.gov The second E box (E2) is essential for expression in the full set of these tissues and exhibits a higher binding affinity for Twist dimers compared to the other two E boxes. nih.gov

In humans, the transcription of SORBS1 is influenced by various factors. For example, the protein arginine methyltransferases CARM1 and PRMT1 have been shown to cooperate in regulating the expression of a large number of genes, and their double knockdown affects the expression of genes like CITED2, which is also regulated by STAT5. nih.gov Furthermore, the ARG1 gene promoter contains binding sites for several transcription factors, including AML1a, ATF-2, GATA-1, HSF2, LCR-F1, p53, and SRF. genecards.org The arginine repressor (ArgR) in Escherichia coli acts as a transcriptional regulator by binding to specific DNA sequences known as ARG boxes, and its position relative to the promoter can determine whether it activates or represses gene transcription. nih.govresearchgate.net

This compound is expressed in a wide range of tissues, with particularly high levels observed in the heart, skeletal muscle, liver, and adipose tissue. wikipedia.orgnih.govmerckmillipore.com It is also found in macrophages. wikipedia.org In striated muscle, it localizes to costamere structures, which are critical for force transmission. wikipedia.orgmaayanlab.cloud

Expression levels of SORBS1 can vary significantly across different tissues and developmental stages. In humans, broad expression is noted in fat, heart, and at least 15 other tissues. medchemexpress.com Studies in Xenopus show that sorbs1 is expressed in various tissues throughout development, including the brain, central nervous system, heart, and skeletal muscle, from early embryonic stages (NF stage 10) to later stages (NF stage 66). xenbase.org Developmental regulation of SORBS1 splicing is also observed, with the inclusion of exon 25 increasing during human fetal skeletal muscle development, coinciding with the formation of neuromuscular junctions. biorxiv.orgbiorxiv.org Conversely, altered expression of SORBS1 has been linked to various diseases, including reduced expression in breast and bladder cancer tissues. nih.govnih.gov

Table 1: Tissue Expression of this compound (SORBS1)

Tissue Expression Level Reference
Heart High wikipedia.orgnih.govmerckmillipore.com
Skeletal Muscle High wikipedia.orgnih.govmerckmillipore.com
Liver High wikipedia.org
Adipose Tissue High wikipedia.orgmedchemexpress.com
Macrophages Present wikipedia.org
Brain High nih.govmerckmillipore.com
Testis High nih.govmerckmillipore.com
Saphenous Vein High wikipedia.org
Myocardium High wikipedia.org

Protein Architecture and Domain Organization of this compound

The functionality of this compound is dictated by its modular architecture, comprising several conserved domains that mediate protein-protein interactions and define its role as an adaptor protein. ontosight.ai

This compound is characterized by the presence of multiple functional domains and motifs. nih.govmerckmillipore.com These include:

Sorbin Homology (SoHo) Domain: A conserved domain found in the sorbin family of adaptor proteins. ontosight.aimedchemexpress.com

Src Homology 3 (SH3) Domains: ArgBP1 contains three SH3 domains. wikipedia.orgmedchemexpress.com These domains are known to bind to proline-rich sequences in other proteins, facilitating the assembly of protein complexes involved in signal transduction. ontosight.ai The third SH3 domain, in particular, interacts with proteins like c-Abl, CBL, and INPPL1/SHIP2. uniprot.org

PEST Sequences: These are regions rich in proline (P), glutamic acid (E), serine (S), and threonine (T), which often act as signals for protein degradation. nih.govmerckmillipore.com

RNA Recognition Motifs (RRM): While not a canonical feature of ArgBP1, some related proteins involved in splicing regulation possess RRMs. pnas.org RNA-binding proteins, in general, contain one or more RNA-binding domains. frontiersin.org

SAM Domain: The Sterile Alpha Motif (SAM) domain is not explicitly listed as a core domain of ArgBP1 in the provided search results.

Additionally, ArgBP1 contains a serine-rich domain and an SH3 binding site. nih.govmerckmillipore.com

Table 2: Key Domains and Motifs in this compound (SORBS1)

Domain/Motif Function Reference
Sorbin Homology (SoHo) Domain Protein-protein interaction ontosight.aimedchemexpress.com
SH3 Domains (x3) Bind proline-rich sequences, signal transduction ontosight.aiwikipedia.orgmedchemexpress.com
PEST Sequences Potential signal for protein degradation nih.govmerckmillipore.com
Serine-Rich Domain - nih.govmerckmillipore.com

The quaternary structure refers to the assembly of multiple polypeptide chains (subunits) into a functional protein complex. khanacademy.orgcreative-biolabs.com The interactions holding these subunits together are generally the same as those stabilizing the tertiary structure. khanacademy.orgcreative-biolabs.com

For this compound, its ability to form complexes with other proteins is central to its function. It can interact with multiple signaling and cytoskeletal proteins. ontosight.ai For instance, the interaction between the third SH3 domain of SORBS1 and the Teneurin-1 (Ten-1) ICD form induces the translocation of SORBS1. genecards.org In the bacterium Thermotoga maritima, the arginine-binding protein (TmArgBP) forms a dimer through a process called domain swapping, where the C-terminal helix of one subunit interacts with the other. nih.gov This dimerization is remarkably stable. nih.gov While the direct quaternary structure of human ArgBP1 is not detailed as a simple homodimer in the same way, its function relies on its assembly into larger complexes. For example, it is part of a lipid raft signaling complex with flotillin, CBL, and the insulin (B600854) receptor. wikipedia.org The interaction with Arg protein-tyrosine kinase involves a dual binding mechanism: the ArgBP1 SH3 domain binds to a C-terminal Arg SH3-binding site, and an N-terminal ArgBP1 proline-rich sequence binds to the Arg SH3 domain. nih.govmerckmillipore.com

Table 3: Compound Names Mentioned

Compound Name
This compound
SORBS1
c-Abl
CBL
INPPL1/SHIP2
Teneurin-1
Flotillin
Insulin
Arginine
Proline
Glutamic acid
Serine
Threonine
Twist
CARM1
PRMT1
CITED2
STAT5
AML1a
ATF-2
GATA-1
HSF2
LCR-F1
p53
SRF
ArgR
Lysine (B10760008)
Ornithine

Structural Basis of Arginine Ligand Recognition and Binding

The specific recognition and high-affinity binding of L-arginine by Arginine-binding protein 1 (ArgBP1) are dictated by the intricate three-dimensional architecture of its binding site. ArgBP1, like other periplasmic binding proteins (PBPs), is typically composed of two distinct globular domains connected by a flexible hinge region. mdpi.comnih.gov The ligand-binding pocket is situated in the cleft between these two domains. mdpi.comnih.gov The binding of an arginine molecule induces a significant conformational change, often described as a "Venus fly-trap" mechanism, where the two domains close around the ligand. plos.orgiucr.org This movement sequesters the ligand from the surrounding solvent and is a hallmark of this protein family. plos.orgiucr.org

Crystallographic studies of ArgBP1 homologs, such as ArtJ from Geobacillus stearothermophilus and TmArgBP from the hyperthermophile Thermotoga maritima, provide detailed atomic-level insights into this process. plos.orgresearchgate.net The binding of arginine triggers a substantial structural reorganization, with domain movements that can be as large as 80 degrees. plos.org This transition from an "open" unbound state to a "closed" ligand-bound state is crucial for both trapping the ligand and subsequent interactions with ABC transporter components for cellular import. nih.govplos.org

The specificity for L-arginine is achieved through a precise network of hydrogen bonds and electrostatic interactions within the binding pocket. mdpi.comresearchgate.net The positively charged guanidinium (B1211019) group of arginine is a critical determinant for recognition and is stabilized by interactions with negatively charged residues like Aspartate and Glutamate, as well as hydrogen bonds with other polar residues. mdpi.comresearchgate.net The α-carboxylate and α-amino groups of the arginine backbone also form essential hydrogen bonds, further anchoring the ligand in its binding site. mdpi.comresearchgate.net

In the Thermotoga maritima ArgBP (TmArgBP), a visual analysis of the binding cleft revealed several key residues involved in ligand docking. mdpi.com These interactions create a high-affinity binding environment specific to arginine. mdpi.com

Interactive Table: Key Residues in Arginine Recognition by Arg-Binding Protein Homologs

This table details the specific amino acid residues identified in the binding sites of ArgBP1 homologs and their roles in coordinating the L-arginine ligand, based on structural studies.

Interacting ResidueRole in BindingType of Interaction
Aspartic Acid (Asp)Interacts with the guanidinium groupElectrostatic, Hydrogen Bond
Glutamic Acid (Glu)Interacts with the guanidinium groupElectrostatic, Hydrogen Bond
Serine (Ser)Forms hydrogen bonds with the guanidinium groupHydrogen Bond
Glutamine (Gln)Forms hydrogen bonds with the guanidinium groupHydrogen Bond
Threonine (Thr)Interacts with the carboxylic acid groupHydrogen Bond
Arginine (Arg)Interacts with the carboxylic acid groupHydrogen Bond
Glycine (Gly)Interacts with the amine groupHydrogen Bond

Evolutionary Conservation and Diversification of this compound Homologs

This compound belongs to the extensive superfamily of periplasmic binding proteins (PBPs), which are crucial for nutrient uptake in bacteria and archaea. nih.gov The evolutionary history of these proteins suggests they arose from a gene duplication and fusion event of a common ancestor, leading to the characteristic two-lobed structure. nih.govbiorxiv.org This fundamental architecture is highly conserved across the superfamily, providing a stable and adaptable scaffold for ligand binding. mdpi.comnih.gov

The diversification of ArgBP1 homologs is evident in their ligand specificity. While some are highly specific for arginine, others have evolved to bind a range of similar molecules, such as lysine and ornithine. mdpi.comnih.gov This altered specificity is the result of subtle amino acid substitutions within the binding pocket, which modify the network of interactions with the ligand. nih.govnih.gov For instance, the lysine-arginine-ornithine (LAO) binding protein can accommodate all three basic amino acids, adopting slightly different closed conformations to optimize hydrogen bonding for each specific ligand. nih.govresearchgate.net

The presence of multiple paralogs—genes that arise from duplication within a single genome—is common in many bacterial species. researchgate.netuliege.belibretexts.org For example, Lactobacillus plantarum possesses two distinct arginine repressors, ArgR1 and ArgR2, which have only 35% sequence identity and likely different corepressor binding sites. nih.gov The existence of such paralogs can confer a selective advantage by enabling more complex regulation of metabolic pathways or by expanding the range of transportable substrates. researchgate.netuliege.be

Furthermore, studies of ArgBP1 homologs in extremophiles, like Thermotoga maritima, highlight adaptations for extreme stability. mdpi.comrichmond.edu These proteins exhibit remarkable resistance to high temperatures, a property attributed to features like their quaternary structure and optimized intramolecular interactions. plos.orgrichmond.edu The study of these diverse homologs provides a window into the evolutionary mechanisms that shape protein function, stability, and specificity. nih.govbiorxiv.org

Interactive Table: Examples of Arg-Binding Protein Homologs and Their Specificity

This table provides examples of ArgBP1 homologs from different bacterial species, highlighting the conservation of function and the diversification of ligand specificity.

Protein Name/IdentifierOrganismKnown Ligand(s)
TmArgBP (TM0593)Thermotoga maritimaL-Arginine (highly specific) mdpi.comrichmond.edu
ArtJGeobacillus stearothermophilusL-Arginine, L-Lysine, L-Histidine researchgate.net
LAOSalmonella typhimuriumL-Lysine, L-Arginine, L-Ornithine nih.govresearchgate.net
ArgR1 / ArgR2Lactobacillus plantarumRegulators of Arginine biosynthesis nih.gov
AtzTPseudomonas sp. ADPAtrazine (evolved from purine-binding) iucr.org

Iii. Cellular Functions and Mechanistic Roles of Arg Binding Proteins

Subcellular Localization and Dynamic Relocation of Arg-Binding Protein 1

The function of a protein is often dictated by its location within the cellular landscape. ArgBP1 primarily resides in the cytoplasm. merckmillipore.comnih.gov This localization is consistent with its role as a scaffolding protein that brings together components of cytoplasmic signaling pathways. merckmillipore.comnih.gov Specifically, it has been observed in puncta throughout the cell body and processes of cultured neurons. duke.edu

The localization of ArgBP1 is not static. It is concentrated in areas of dynamic actin remodeling, such as focal adhesions and the leading edge of membrane protrusions. nih.govthebiogrid.org Its presence has also been confirmed in synaptosomes and growth cone particles, suggesting a role in neuronal development and synaptic function. duke.edu While predominantly cytoplasmic, the dynamic nature of protein localization suggests that ArgBP1 may shuttle between the cytoplasm and other compartments under specific cellular conditions or in response to stimuli, a common feature for signaling adapter proteins. merckmillipore.comnih.govthebiogrid.org For instance, environmental stresses can trigger the relocation of proteins, including splicing factors with which ArgBP1 might interact, between the nucleus and cytoplasm. frontiersin.org

Protein-Protein Interactions of this compound

As an adapter protein, ArgBP1's primary function is to mediate the formation of protein complexes. It achieves this through its various domains, including a C-terminal SH3 domain and proline-rich sequences, which facilitate interactions with a wide array of binding partners. merckmillipore.comnih.gov

ArgBP1 was initially identified through its interaction with the Arg nonreceptor protein-tyrosine kinase. merckmillipore.comnih.gov This interaction is multifaceted, involving the ArgBP1 SH3 domain binding to a site on Arg, and a proline-rich sequence on ArgBP1 binding to the Arg SH3 domain. merckmillipore.comnih.gov This dual interaction suggests a highly specific and strong association, positioning ArgBP1 as a key regulator or effector of Arg kinase function. merckmillipore.comnih.gov The association between ArgBP1 and Arg has been confirmed in living cells through co-immunoprecipitation. merckmillipore.comnih.gov

ArgBP1 also interacts with c-Abl, a kinase closely related to Arg. merckmillipore.comnih.gov Both c-Abl and Arg are activated in response to oxidative stress, and they can form heterodimers. nih.govresearchgate.net The interaction between c-Abl and Arg involves c-Abl-mediated phosphorylation of Arg. nih.gov Given that ArgBP1 binds to Arg, it is positioned within the signaling complex to influence the outcomes of Abl/Arg kinase activity, which includes the regulation of cytoskeletal dynamics and cell adhesion. nih.govpnas.org

Table 1: this compound Interactions with Kinases and Signaling Molecules

Interacting ProteinType of ProteinMethod of DetectionFunctional Consequence
ArgNonreceptor Tyrosine KinaseYeast Two-Hybrid, Co-immunoprecipitationRegulation of Arg kinase function, cytoskeletal organization. merckmillipore.comnih.govnih.gov
c-AblNonreceptor Tyrosine KinaseInferred from Arg interaction and family homologyRegulation of Abl family kinase signaling, cytoskeletal dynamics. merckmillipore.comnih.govpnas.org
IRF3Transcription FactorIn Vitro Binding Assay (c-Abl with IRF3)c-Abl and Arg phosphorylate IRF3, regulating type I interferon production. aai.org

Emerging evidence suggests a role for ArgBP1 in processes related to RNA metabolism. While direct, high-throughput screens for ArgBP1's interaction with the entire spectrum of RNA-binding proteins (RBPs) and splicing factors are not extensively detailed in the provided results, its involvement can be inferred. Serine/arginine-rich (SR) proteins are key splicing factors whose activity is modulated by phosphorylation and interactions with other proteins. nih.govbiorxiv.org Environmental stresses are known to cause changes in alternative splicing, often mediated by the regulation and localization of these splicing factors. frontiersin.org Given ArgBP1's role as a signaling scaffold, it could potentially connect stress-activated kinase pathways to the splicing machinery. The regulation of RBPs often involves post-translational modifications like arginine methylation and phosphorylation, which can affect their ability to form complexes and bind RNA. abcam.com Poly(ADP-ribosyl)ation is another modification that affects RBPs like ASF/SF2, a serine-arginine-rich protein, by modulating its phosphorylation and, consequently, its splicing activity. mdpi.com

While ArgBP1 is primarily found in the cytoplasm, its interacting partners can have direct roles in the nucleus, influencing gene transcription. For example, the kinases c-Abl and Arg, which bind to ArgBP1, can translocate to the nucleus and regulate transcription factors. nih.gov Furthermore, ArgBP1's relative, ArgBP2, participates in complexes that lead to the ubiquitination and degradation of Abl kinase, thereby modulating its activity. pnas.org Although direct interactions of ArgBP1 with transcriptional coactivators and corepressors are not explicitly detailed, its influence on signaling pathways that culminate in transcriptional regulation is a plausible mechanism. In other systems, arginine-binding proteins like ArgP in E. coli act as transcriptional regulators that directly bind to promoter regions of genes. uniprot.orgresearchgate.net

Adapter proteins like ArgBP1 often self-associate or bind to multiple partners to form larger, oligomeric complexes. This ability to oligomerize is crucial for creating signaling hubs and amplifying cellular signals. The formation of these complexes can lead to liquid-liquid phase separation, a process where proteins and other biomolecules condense into distinct, membrane-less organelles. These condensates, such as stress granules, are critical for regulating processes like RNA metabolism. nih.gov The phosphorylation state of arginine-rich RBPs, for instance, can regulate their solubility and tendency to oligomerize or form aggregates. biorxiv.org While direct evidence for ArgBP1 undergoing phase separation is not specified, its interactions with proteins involved in such processes, like RBPs, suggest it could be a component or regulator of these biomolecular condensates. Other arginine-modifying enzymes, like Protein Arginine Methyltransferase 1 (PRMT1), are known to form dimers and higher-order tetramers, and this oligomerization state can regulate their substrate specificity and activity. nih.govresearchgate.netnih.govresearchgate.netoup.com

Post-Translational Modifications of this compound

The function of ArgBP1 is further regulated by post-translational modifications (PTMs), which can alter its stability, localization, and interaction partners.

Phosphorylation: ArgBP1 (as Abi-2) is known to be phosphorylated. duke.edu In the developing brain, Abi proteins undergo changes in phosphorylation, suggesting a role for this modification in neuronal development. duke.edu The kinases that interact with ArgBP1, such as Arg and c-Abl, are prime candidates for mediating its phosphorylation. nih.govpnas.org Phosphorylation can create docking sites for other proteins or induce conformational changes that alter ArgBP1's activity. For example, the interaction between ADAM22 and 14-3-3 proteins is dependent on the phosphorylation of ADAM22. biologists.com

Ubiquitination: ArgBP1 and its family members are targets for ubiquitination, a process that typically marks proteins for degradation by the proteasome. Oncogenic forms of Abl and Src tyrosine kinases can trigger the ubiquitin-dependent degradation of Abi family proteins. nih.gov This suggests a mechanism for controlling the levels of ArgBP1 within the cell, which is particularly relevant in the context of cancer where Abl kinase activity is often dysregulated. nih.gov A yeast two-hybrid screen also identified ubiquitin as an interacting partner of the cytoplasmic tail of ADAM19, a protein that also binds ArgBP1. researchgate.netnih.gov

Other Modifications: While phosphorylation and ubiquitination are the most prominently mentioned PTMs for ArgBP1, other modifications of arginine residues in proteins, such as methylation and citrullination, are known to be critical regulatory mechanisms for a wide range of cellular processes. nih.govacs.orgresearchgate.net Arginine methylation, catalyzed by PRMTs, is particularly important for regulating RNA-binding proteins and gene transcription. abcam.com

Table 2: Post-Translational Modifications of this compound

ModificationDescriptionFunctional Consequence
PhosphorylationAddition of phosphate (B84403) groups, likely by kinases like Abl/Arg. duke.eduRegulates protein interactions and localization; implicated in neuronal development. duke.edubiologists.com
UbiquitinationAttachment of ubiquitin, often leading to proteasomal degradation. nih.govControls protein turnover; dysregulated in certain cancers. nih.gov

Role in Cellular Processes

Arginine-binding proteins are integral to a multitude of cellular processes, acting as key regulators at different stages of gene expression and in various signaling pathways.

Arginine-binding proteins play a pivotal role in regulating gene expression at both the transcriptional and post-transcriptional levels. bohrium.com In Caenorhabditis elegans, the expression of the arg-1 gene is regulated by the transcription factor CeTwist, which binds to specific E box elements in the gene's promoter region. nih.govnih.gov This demonstrates a direct role for arginine-binding proteins in transcriptional control.

Many arginine-binding proteins are RNA-binding proteins (RBPs) that influence post-transcriptional events. bohrium.com For example, Serine/Arginine Splicing Factor 1 (SRSF1) is a master regulator of gene expression, participating in transcription, pre-mRNA splicing, nuclear export, and translation. bohrium.com The arginine-rich domains of these proteins are often critical for their function.

In Saccharomyces cerevisiae, the ArgR/Mcm1 complex, which includes the arginine metabolism regulation protein I (ARG80), coordinates the expression of genes involved in arginine metabolism. uniprot.org This complex acts as a transcriptional repressor, binding to specific DNA sequences in the promoter regions of target genes. frontiersin.org

Arginine-binding proteins, particularly those with serine-arginine (SR) domains, are central to RNA metabolism. biorxiv.org They are involved in virtually every step of an RNA molecule's life, from its synthesis to its decay.

Splicing: SR proteins are well-characterized splicing factors that regulate both constitutive and alternative splicing of pre-mRNA. nih.gov They bind to specific RNA sequences and recruit components of the spliceosome to the correct splice sites. mdpi.com The phosphorylation state of the SR domain is a key regulator of spliceosome assembly and splice site selection. biorxiv.org

Stability: Arginine-binding proteins can influence the stability of mRNA molecules. For example, SRSF1 can interact with other proteins to affect the stability of mRNAs containing AU-rich elements (AREs). bohrium.com

Transport: Some arginine-binding proteins, like SRSF1, shuttle between the nucleus and the cytoplasm and can function as adaptors for mRNA export. bohrium.com

Translation: Arginine-binding proteins can also regulate the translation of specific mRNAs. The La protein (LARP3), an RNA-binding protein, is implicated in the translational regulation of RNAs with structured 5'-untranslated regions. bohrium.com

The diverse functions of arginine-binding proteins in RNA metabolism highlight their importance in ensuring the proper processing and expression of genetic information.

Arginine-binding proteins are involved in various signal transduction pathways, acting as scaffolds, enzymes, or downstream effectors. wikipedia.org The Abl2/Arg nonreceptor tyrosine kinase, for instance, is crucial for dendrite and synapse stability in the brain. nih.gov It is activated downstream of integrin receptors and regulates the actin cytoskeleton. nih.gov

In vascular smooth muscle, G-protein coupled receptors that bind to molecules like norepinephrine, endothelin-1, and angiotensin II are linked to Gq-proteins. cvphysiology.com This initiates signal transduction pathways that lead to muscle contraction. cvphysiology.com

Furthermore, arginine methylation itself is a key regulatory mechanism in signal transduction. nih.gov It can modulate protein-protein and protein-nucleic acid interactions, thereby influencing the outcome of signaling cascades. nih.gov For example, PRMT-mediated arginine methylation is involved in the DNA damage response and immune signaling. nih.gov The regulation of RNA-binding protein activity by PTMs is a critical aspect of how cells respond to external stimuli and coordinate cellular functions. mdpi.com

Table 3: Compound Names Mentioned in the Article

Cellular Transport Mechanisms (e.g., Amino Acid Transport)

Arginine-binding proteins are fundamental components of the ATP-Binding Cassette (ABC) transporter superfamily, which is one of the largest and most widespread protein families in all domains of life. genome.jp In bacteria, these proteins typically function as the periplasmic substrate-binding subunit of an ABC import system. mdpi.com Located in the periplasmic space between the inner and outer membranes of Gram-negative bacteria, their primary role is to bind specific amino acids with high affinity and specificity and deliver them to a corresponding transmembrane transporter for translocation into the cytoplasm. genome.jpmdpi.com This process allows bacteria to actively sequester essential nutrients like amino acids from their environment. mdpi.com

The mechanism of transport is a multi-step process initiated by the binding protein. The protein exists in an "open" conformation in its ligand-free state. nih.gov Upon encountering its substrate, such as L-arginine, the protein binds the molecule, which induces a significant conformational change to a "closed" state. nih.govmdpi.com This structural transition, characterized by a hinge-bending motion of the protein's domains, secures the ligand within the binding cleft. nih.gov The closed, ligand-bound protein then interacts with the membrane-spanning domains of its cognate ABC transporter complex. ebi.ac.ukuniprot.org This interaction triggers the hydrolysis of ATP at the transporter's nucleotide-binding domains, providing the energy required to move the substrate across the inner membrane and into the cell. genome.jpnih.gov

Different bacteria possess distinct yet homologous arginine transport systems.

In Escherichia coli , the protein ArtJ is the high-affinity L-arginine binding component of the ArtPIQMJ ABC transporter complex. ebi.ac.ukuniprot.org E. coli also has at least two other periplasmic binding protein-dependent systems for basic amino acids: the AO system (for arginine and ornithine) and the LAO system (for lysine (B10760008), arginine, and ornithine). nih.gov The LAO-binding protein is also referred to as ArgT. uniprot.org While these systems utilize specific periplasmic proteins, they can share common inner membrane protein components for the final transport step. nih.gov

In Salmonella typhimurium , the ArgT protein (also known as the LAO-binding protein) is part of the HisPMQ-ArgT transporter complex and is responsible for the uptake of lysine, arginine, and ornithine. uniprot.org

The hyperthermophilic bacterium Thermotoga maritima encodes a highly stable arginine-binding protein (TM0593) that is exceptionally specific for arginine. richmond.edurichmond.edu Surface plasmon resonance measurements have determined its dissociation constant (Kd) for arginine to be 20 μM, indicating a strong binding affinity. richmond.edu

In pathogenic bacteria like Brucella melitensis , the ArgT protein functions as a critical virulence factor. nih.govbiorxiv.org By importing arginine from the host macrophage, the bacterium depletes the intracellular pool of this amino acid. nih.gov This is a key survival strategy, as host cells use arginine to synthesize nitric oxide, a potent antimicrobial molecule. By sequestering the arginine, the bacterium effectively disarms this host defense mechanism, which contributes to its ability to establish a persistent, chronic infection. nih.govbiorxiv.org

The specificity and components of these transport systems are detailed in the following research findings.

Research Findings on Arginine-Binding Proteins and Associated Transporters

Protein NameOrganismAssociated Transporter ComplexSubstrate SpecificityReference
This compound (ArtJ)Escherichia coliArtPIQMJL-arginine (high affinity) ebi.ac.uk
Lysine/arginine/ornithine-binding protein (ArgT)Salmonella typhimuriumHisPMQ-ArgTLysine, Arginine, Ornithine uniprot.org
Arginine-binding protein (TM0593)Thermotoga maritimaNot fully specifiedL-arginine (high specificity, Kd = 20 μM) mdpi.comrichmond.edu
Arginine/ornithine binding protein (ArgT)Brucella melitensisABC transporter complexArginine, Ornithine nih.govbiorxiv.org
Lysine/arginine/ornithine-binding periplasmic protein (LAO-binding protein)Escherichia coliLAO systemLysine, Arginine, Ornithine nih.govuniprot.org

Table of Mentioned Compounds

Compound Name
Arginine
L-arginine
Guanidine
Histidine
Lysine
Nitric oxide

Iv. Biological and Physiological Roles of Arg Binding Proteins

Developmental Biology and Embryogenesis

Arginine-binding proteins play critical roles during the development of an organism, influencing processes from fertilization to organogenesis.

In the nematode Caenorhabditis elegans, the RNA-binding protein OMA-1, which contains a tandem zinc finger domain, is essential for successful reproduction. biorxiv.orgnih.govbiorxiv.org A specific triple arginine motif within OMA-1 is crucial for its RNA-binding activity and, consequently, for embryo viability. biorxiv.orgnih.gov Mutation of these arginine residues leads to defects in eggshell formation, resulting in fragile embryos that often break within the uterus and fail to develop past early stages. biorxiv.orgbiorxiv.org This highlights the necessity of arginine-mediated interactions for the proper execution of early embryonic programs. biorxiv.orgbiorxiv.org

Studies in porcine embryos have revealed that arginine itself is a key regulator of zygotic genome activation (ZGA), the point at which the embryonic genome takes control of development. frontiersin.org The metabolism of arginine is significantly correlated with the expression of key ZGA genes. frontiersin.org Supplementation with arginine can rescue developmental arrest in embryos under nutritional stress, indicating its vital role in providing the necessary building blocks and signaling molecules for early development. frontiersin.org

In mice, Arginase 1 (Arg1), an enzyme that metabolizes arginine, is crucial for fetal lung development. embopress.org The expression of Arg1 increases significantly in the fetal lungs just before birth, and its deficiency leads to abnormal lung development. embopress.org This suggests that the metabolic breakdown of arginine is as important as its direct binding for specific developmental processes. embopress.org

Table 1: Role of Arginine-Binding Proteins and Arginine Metabolism in Development

Organism Protein/Metabolite Function Developmental Impact
C. elegans OMA-1 RNA-binding Essential for eggshell integrity and embryo viability. biorxiv.orgnih.govbiorxiv.org
Pig Arginine Nutrient and signaling molecule Regulates zygotic genome activation. frontiersin.org

Neuronal Structure and Function

Arginine-binding proteins are highly expressed in the central nervous system and are involved in various aspects of neuronal function, from signal transduction to structural organization.

The human homolog of a Xenopus CNS-specific gene, Arg-binding protein 1 (ArgBP1), is found in the cytoplasm of cells and is particularly abundant in the brain. nih.gov Its interaction with the Arg protein tyrosine kinase suggests a role in signaling pathways that are fundamental to neuronal processes. nih.gov

Neuropilin-1 (NRP1) is another key arginine-binding protein in the nervous system. nih.gov It acts as a co-receptor for various ligands, and its binding site has a high affinity for the C-terminal arginine of these ligands. nih.gov The interaction of ligands with NRP1 is crucial for processes such as axon guidance and neuronal development. nih.gov The flexibility of residues like Tyr297 and Asp320 in the binding pocket allows for the accommodation of different arginine analogues, highlighting the specificity and adaptability of this interaction. nih.gov

Furthermore, arginine is a precursor for the synthesis of nitric oxide (NO), a critical neurotransmitter. nih.gov The availability and metabolism of arginine within the nervous system directly impact neurotransmission and other NO-mediated processes. nih.gov RNA-binding proteins, such as the Cytoplasmic Polyadenylation Element-Binding (CPEB) proteins, are also essential for synaptic plasticity and are highly expressed in the brain. nih.gov While not all directly bind free arginine, their regulation of mRNAs for plasticity-related proteins is a key aspect of neuronal function. nih.gov

Metabolic Regulation and Pathways

Arginine-binding proteins and enzymes that metabolize arginine are central to the regulation of various metabolic pathways, influencing everything from nutrient sensing to energy homeostasis.

Arginase 1 (ARG1) is a key enzyme that catalyzes the hydrolysis of arginine to ornithine and urea (B33335), representing a critical branch point in amino acid metabolism. nih.govnih.gov This reaction is not only part of the urea cycle for ammonia (B1221849) detoxification but also provides ornithine as a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen production, respectively. nih.govplos.org The regulation of ARG1 expression is therefore crucial for maintaining metabolic balance. nih.gov

RNA-binding proteins (RBPs) play a significant role in orchestrating nutrient homeostasis. mdpi.com For instance, certain RBPs can be induced by stimuli like cold to stabilize transcripts for amino acid transporters, thereby promoting the uptake of amino acids like glutamine and branched-chain amino acids. mdpi.com In the context of glucose sensing, RBPs such as Poly(C) binding protein 2 (PCBP2) are induced by high glucose levels in pancreatic β-cells and are necessary for proper insulin (B600854) secretion. mdpi.com

The dysregulation of arginine metabolism and RBP function is linked to various metabolic diseases. mdpi.com For example, altered arginine metabolism is observed in conditions like obesity and diabetes. mdpi.com The table below summarizes the roles of key proteins in metabolic regulation.

Table 2: Key Proteins in Arginine-Related Metabolic Regulation

Protein Function Metabolic Pathway
Arginase 1 (ARG1) Arginine hydrolysis Urea cycle, polyamine synthesis, proline synthesis. nih.govplos.org
Poly(C) binding protein 2 (PCBP2) RNA binding Glucose sensing and insulin secretion. mdpi.com

Immune Responses and Inflammation

Arginine metabolism is a critical regulatory point in the immune system, with arginine-binding proteins and enzymes playing pivotal roles in modulating immune cell function and inflammatory responses.

Arginase 1 (ARG1) is highly expressed in myeloid cells, such as M2-like macrophages and myeloid-derived suppressor cells (MDSCs). nih.govresearchgate.net In these cells, ARG1 competes with inducible nitric oxide synthase (iNOS) for their common substrate, arginine. plos.orgnih.gov This competition has significant immunological consequences. The upregulation of ARG1 can deplete arginine from the microenvironment, which in turn suppresses T-cell proliferation and function, a key mechanism of immune evasion by tumors. nih.govresearchgate.net

The expression of ARG1 is often associated with an anti-inflammatory or wound-healing phenotype. plos.org By diverting arginine away from NO production by iNOS, which is a hallmark of pro-inflammatory M1 macrophages, ARG1 helps to control excessive inflammation and limit tissue damage. nih.govnih.gov However, the role of ARG1 can be context-dependent, and in some models of lung inflammation, its absence in myeloid cells did not significantly alter the inflammatory outcome. plos.org

The interplay between ARG1 and iNOS is a classic example of how the metabolic fate of a single amino acid can dictate divergent immune responses. Pro-inflammatory signals tend to induce iNOS, leading to NO production and pathogen killing, while anti-inflammatory or Th2-type signals upregulate ARG1, promoting tissue repair and immune suppression. nih.govnih.gov

Table 3: Role of Arginase 1 in Immunity and Inflammation

Cell Type Function of ARG1 Outcome
M2-like Macrophages Arginine depletion, polyamine production Immune suppression, tissue repair. nih.govresearchgate.net
Myeloid-Derived Suppressor Cells (MDSCs) Arginine depletion T-cell suppression. nih.gov

Other Systemic Functions (e.g., Antibiotic Production in Microorganisms)

The influence of arginine-binding proteins and arginine metabolism extends to the physiology of microorganisms, including their susceptibility to antibiotics.

In the bacterium Enterococcus faecalis, a common commensal and opportunistic pathogen, arginine metabolism via the arginine deiminase (ADI) pathway has widespread effects on its physiology. nih.gov Growth in the presence of arginine leads to decreased biofilm formation but increased cellular aggregation. nih.gov Notably, arginine metabolism can also alter the bacterium's susceptibility to certain antibiotics. nih.gov For instance, it promotes decreased susceptibility to cell wall-targeting antibiotics like ampicillin (B1664943) and ceftriaxone. nih.gov This suggests that the availability of arginine in the environment can modulate the efficacy of antibiotic treatments. nih.gov

Furthermore, the chemical properties of arginine are exploited in other antimicrobial contexts. Iodine, a known antimicrobial agent, can inhibit bacterial protein synthesis by breaking hydrogen bonds involving the amino groups of arginine and histidine residues in proteins. mdpi.com This interaction disrupts protein structure and function, contributing to the bactericidal effects of iodine. mdpi.com This highlights how the unique chemical nature of the arginine side chain makes it a target for antimicrobial action. mdpi.com

Table 4: Chemical Compounds Mentioned

Compound Name
Arginine
Ornithine
Urea
Nitric oxide
Polyamines
Proline
Glutamine
Ampicillin
Ceftriaxone
Iodine
Tyr297 (Tyrosine)
Asp320 (Aspartic acid)
Citrulline
Glycine
L-Serine
D-3-phosphoglycerate
Naringenin
Colistin
Neomycin
Chloramphenicol
Oxytetracycline
Tylosin
Daptomycin
Methionine
Cysteine
Histidine
Lysine (B10760008)
Threonine
Phenylalanine
Alanine
Aspartate
Glutamate
Linoleic acid
Butyrate
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP)
Adrenocorticotrophin (ACTH)
β-lipotropin

V. Pathological Implications and Disease Mechanisms Associated with Arg Binding Proteins

Mechanistic Links to Neoplastic Transformation and Cancer Progression

Arginine metabolism is a critical nexus in cancer biology, influencing tumor growth, survival, and immune evasion. Several arginine-binding proteins are key players in these processes, with Arginase-1 (ARG1) and Protein Arginine Methyltransferase 1 (PRMT1) being prominent examples.

Elevated arginase activity has been identified in various cancers, including prostate, breast, colon, and skin malignancies. mdpi.com Tumor cells and associated immune cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the tumor microenvironment (TME), often overexpress ARG1. creative-proteomics.comfrontiersin.org This overexpression leads to the depletion of L-arginine, an amino acid essential for T-cell proliferation and function. creative-proteomics.com The resulting arginine starvation impairs T-cell receptor (TCR) signaling and stability, thereby suppressing the anti-tumor immune response and allowing cancer cells to evade immune surveillance. mdpi.comfrontiersin.org Furthermore, the products of arginine catabolism by arginase, such as ornithine, can be shunted into polyamine synthesis, which is crucial for the rapid proliferation of cancer cells. mdpi.commednexus.org

Protein Arginine Methyltransferase 1 (PRMT1) is another key enzyme whose upregulation is a feature of many human cancers, including breast, lung, and prostate cancer, as well as leukemia. nih.govoncotarget.com PRMT1 catalyzes the methylation of arginine residues on histone and non-histone proteins, leading to altered gene expression and cell signaling. oncotarget.commdpi.com It has been identified as an essential component of oncogenic transcriptional complexes, such as those involving the Mixed Lineage Leukemia (MLL) fusion protein, where it promotes the expression of critical downstream targets that enhance cancer cell self-renewal. nih.gov PRMT1 also methylates key proteins involved in DNA damage repair, such as MRE11 and 53BP1, and can modulate the activity of oncogenes and tumor suppressors, thereby promoting neoplastic transformation. oncotarget.commdpi.com

Table 1: Role of Arginine-Binding Proteins in Cancer

Protein Mechanism in Cancer Associated Cancers
Arginase-1 (ARG1) Depletes L-arginine in the tumor microenvironment, suppressing T-cell-mediated immunity. creative-proteomics.comfrontiersin.org Provides ornithine for polyamine synthesis, fueling tumor cell proliferation. mdpi.com Prostate, Breast, Colorectal, Lung, Hematologic Malignancies. mdpi.comcreative-proteomics.com
Protein Arginine Methyltransferase 1 (PRMT1) Acts as an oncogenic coactivator, promoting expression of growth-related genes. nih.gov Methylates proteins involved in DNA repair and cell signaling. oncotarget.com Breast Cancer, Leukemia, Lung Cancer, Rhabdomyosarcoma. nih.govoncotarget.commdpi.com
Y-box binding protein 1 (YBX1) Promotes proliferation, migration, and invasion of cancer cells by regulating gene expression and signaling pathways like PI3K/AKT/mTOR. frontiersin.org Breast Cancer, Pancreatic Cancer, Esophageal Carcinoma. frontiersin.org
Serine/arginine-rich splicing factors (SRSFs) Aberrant expression alters pre-mRNA splicing of cancer-related genes, affecting cell proliferation, migration, and apoptosis. frontiersin.org Breast Cancer. frontiersin.org

Involvement in Neurodegenerative Diseases

The nervous system relies on a delicate balance of protein function and metabolism, and disruptions involving arginine-binding proteins are increasingly linked to neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD).

In the context of Alzheimer's disease, the activity-regulated cytoskeleton-associated protein (Arc/Arg3.1) is of significant interest. Arc is crucial for synaptic plasticity and memory consolidation. frontiersin.org Evidence suggests that its expression is anomalous in AD; some studies report increased levels of Arc protein in late-stage AD brains, while others note reduced expression in certain AD mouse models, suggesting a complex, stage-dependent role. frontiersin.org Soluble amyloid-beta oligomers, a hallmark of AD, can induce aberrant Arc expression, which may contribute to the synaptic dysfunction that characterizes the disease. frontiersin.org Furthermore, Arginase-1 (ARG1) has been implicated through its expression in microglia, the resident immune cells of the brain. nih.gov In AD models, ARG1-expressing microglia are associated with amyloid plaques, and the depletion of arginine by these cells is thought to contribute to neuroinflammation and neuronal damage.

Parkinson's disease pathology has been linked to Protein Arginine Methyltransferase 1 (PRMT1). Studies have shown that neurotoxins used to model PD in dopaminergic cells increase PRMT1 expression. nih.govresearchgate.net Overexpression of PRMT1 enhances dopaminergic neuronal cell death, while its knockdown provides a protective effect. nih.gov This suggests PRMT1 is a positive regulator of neuronal death pathways relevant to PD. nih.govresearchgate.net Another protein, DJ-1 (also known as PARK7), mutations of which cause early-onset PD, functions as a deglycase that can repair glycation damage on proteins and nucleotides, a process that can involve arginine residues. mdpi.comolink.com Loss of DJ-1 function leads to increased oxidative stress and neuronal death. mdpi.com

Additionally, other arginine-interacting proteins are involved. The RNA-binding protein TDP-43, whose aggregation is a hallmark of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia, has been shown to bind tRNA-Arg in vitro. micropublication.org This interaction is part of a complex system of protein quality control, and its dysregulation may contribute to TDP-43 pathology. micropublication.org

Table 2: Arginine-Binding Proteins in Neurodegenerative Diseases

Protein Associated Disease(s) Pathological Mechanism
Arc/Arg3.1 Alzheimer's Disease Aberrant expression induced by amyloid-beta leads to synaptic dysfunction and impaired plasticity. frontiersin.org
Arginase-1 (ARG1) Alzheimer's Disease Expressed by microglia near amyloid plaques; arginine depletion contributes to neuroinflammation and neuronal stress. nih.gov
Protein Arginine Methyltransferase 1 (PRMT1) Parkinson's Disease Expression is increased by PD-related neurotoxins; promotes dopaminergic neuronal cell death. nih.govresearchgate.net
TDP-43 ALS, Frontotemporal Dementia Binds tRNA-Arg as part of its metabolic processing; malfunctions in this system are linked to TDP-43 pathology. micropublication.org
DJ-1 (PARK7) Parkinson's Disease Loss-of-function mutations impair its protective role against oxidative stress and protein damage, leading to neuronal degeneration. mdpi.com
Serine-arginine protein kinases (SRPKs) Alzheimer's Disease Involved in neuronal survival and memory determination; may facilitate pathological progression. researchgate.net

Role in Metabolic Disorders

Arginine-binding proteins are integral to the regulation of glucose and lipid homeostasis. Their dysfunction is a key factor in the pathogenesis of metabolic disorders such as type 2 diabetes (T2D), insulin (B600854) resistance, and obesity.

Insulin-like Growth Factor Binding Protein 1 (IGFBP-1) is strongly associated with metabolic health. Low circulating levels of IGFBP-1 are a predictor of insulin resistance and the future development of T2D. nih.gov IGFBP-1 can exert its effects independently of IGF binding through an Arg-Gly-Asp (RGD) integrin-binding motif. nih.govmdpi.com This domain interacts with cell surface integrins, activating signaling pathways that can improve glucose regulation and insulin sensitivity. nih.govfrontiersin.org Studies in obese mice have shown that administration of a synthetic peptide mimicking this RGD domain improved glucose clearance and insulin sensitivity, highlighting its therapeutic potential. nih.gov

Arginase (both ARG1 and ARG2 isoforms) also plays a significant role in metabolic diseases. Increased plasma arginase activity is observed in patients with T2D. nih.gov By degrading L-arginine, arginase reduces the substrate available for nitric oxide synthase (NOS), leading to decreased production of nitric oxide (NO). Reduced NO bioavailability is a central feature of endothelial dysfunction, a common complication of diabetes that contributes to cardiovascular issues. nih.gov In animal models, elevated arginase activity is linked to insulin resistance and obesity, while its inhibition or genetic deletion can attenuate diabetes-induced vascular problems. nih.gov

Furthermore, Protein Arginine Methyltransferase 1 (PRMT1) is involved in the pathology of obesity-related metabolic disorders. nih.gov PRMT1 influences key metabolic processes including lipid metabolism, the insulin signaling pathway, and systemic energy balance. nih.gov

Table 3: Involvement of Arginine-Binding Proteins in Metabolic Disorders

Protein Associated Disorder(s) Pathological Mechanism
Insulin-like Growth Factor Binding Protein 1 (IGFBP-1) Type 2 Diabetes, Insulin Resistance Low levels are associated with insulin resistance. nih.gov The RGD domain improves glucose homeostasis by interacting with integrins. nih.govfrontiersin.org
Arginase (ARG1 & ARG2) Type 2 Diabetes, Obesity, Diabetic Complications Increased activity depletes L-arginine, reducing nitric oxide production and causing endothelial dysfunction. nih.gov Contributes to insulin resistance. nih.gov
Protein Arginine Methyltransferase 1 (PRMT1) Obesity, Type 2 Diabetes Regulates lipid metabolism, insulin signaling, and inflammation, contributing to the pathology of obesity-related disorders. nih.gov

Contribution to Host-Pathogen Interactions and Virulence

The availability of L-arginine is a critical battleground during infection, influencing both host immune defenses and the virulence of invading pathogens. Arginine-binding proteins in both the host and the microbe are central to this struggle.

From the host perspective, immune cells like macrophages utilize Arginase-1 to modulate the immune response. During certain infections, an increase in ARG1 activity can deplete local arginine concentrations, which can either help control the pathogen or, conversely, impair the T-cell responses needed for clearance, creating a complex regulatory dynamic. asm.orgresearchgate.net

Many bacterial pathogens have evolved sophisticated systems to sense and respond to host arginine levels to control the expression of virulence factors. researchgate.netasm.org For instance, enterohemorrhagic Escherichia coli (EHEC) uses arginine as a signal to increase the expression of genes located in the Locus of Enterocyte Effacement (LEE), which are essential for forming attaching and effacing lesions on intestinal cells. nih.govresearchgate.net This response is mediated by arginine transport proteins and the arginine repressor (ArgR), which acts as a transcriptional activator for virulence genes in this context. nih.govresearchgate.net

Similarly, the intracellular pathogen Brucella, the causative agent of brucellosis, relies on the arginine/ornithine-binding protein ArgT for survival within host cells. nih.govbiorxiv.org ArgT is crucial for importing host arginine. Deletion of ArgT in Brucella leads to its attenuation in macrophages and mice, as the bacteria are unable to deplete intracellular arginine, resulting in higher nitric oxide production by the host cell and enhanced bacterial killing. nih.govbiorxiv.org This demonstrates that pathogens can hijack host arginine not only as a nutrient but also as a means to subvert host defense mechanisms. biorxiv.org

Table 4: Arginine-Binding Proteins in Host-Pathogen Interactions

Protein Organism Role in Pathogenesis
Arginase-1 (ARG1) Host (e.g., Human, Mouse) Modulates immune response by regulating L-arginine availability for immune cells and pathogens. researchgate.net
Arginine Repressor (ArgR) Pathogen (e.g., E. coli, C. rodentium) Senses host arginine to activate the expression of key virulence genes, such as the Type III secretion system. nih.gov
Arginine/ornithine-binding protein (ArgT) Pathogen (e.g., Brucella spp.) Imports host arginine to prevent nitric oxide-mediated killing by macrophages, contributing to chronic infection. nih.govbiorxiv.org
HMW1 Pathogen (Haemophilus influenzae) A cell surface glycoprotein (B1211001) whose glycosylation is necessary for its attachment to host epithelial cells. nih.gov

Vi. Advanced Research Methodologies and Techniques

Proteomic Approaches for Interaction and Modification Analysis

To understand how Abi1 functions within the cellular machinery, researchers have employed various proteomic techniques to identify its binding partners and post-translational modifications.

Co-immunoprecipitation (Co-IP) has been a cornerstone in identifying proteins that associate with Abi1. This technique involves using an antibody to pull Abi1 out of a cell lysate, bringing its interacting proteins along with it. For instance, Co-IP experiments have demonstrated the interaction of Abi1 with the Abelson (Abl) oncoproteins, a key finding in understanding its role in leukemia. researchgate.net In rat brain lysates, Co-IP has been used to show that Abi1 interacts with ProSAP2/Shank3 and is part of a complex containing ProSAP1/Shank2, Eps8, and WAVE. nih.gov Furthermore, in unstimulated Jurkat T-cells, Co-IP analysis revealed interactions between Abi1, Fyn, and STAT3. upstate.edu In the context of plant biology, Co-IP assays in Arabidopsis protoplasts have shown that Abi1 interacts with PUB12 and PUB13 E3 ligases, but not with ABI2 or other related proteins. nih.gov This technique was also crucial in confirming the interaction between Abi1 and the Androgen Receptor (AR), which is dependent on the SH3 domain of Abi1. biorxiv.org

Mass Spectrometry (MS) is often coupled with Co-IP to identify the full spectrum of proteins in a complex. This powerful technique allows for the high-throughput identification of proteins that interact with Abi1. While specific examples of large-scale MS screens for Abi1 interactors are not detailed in the provided results, the combination of Co-IP with MS is a standard and powerful approach in proteomics.

The following table summarizes key Abi1 interactions identified through Co-immunoprecipitation:

Interacting ProteinCellular ContextKey Finding
v-Abl proteinsMurine leukemia cell lineAbi1 specifically interacts with the C-terminal region of Abl oncoproteins. researchgate.net
ProSAP2/Shank3Rat brain lysateAbi1 is part of a larger protein complex involved in synapse formation. nih.gov
Fyn, STAT3Unstimulated Jurkat T-cellsSuggests a role for Abi1 in T-cell signaling pathways. upstate.edu
PUB12/13Arabidopsis protoplastsHighlights a role for Abi1 in ABA signaling through ubiquitination. nih.gov
Androgen Receptor (AR)Prostate cancer cellsThe interaction is dependent on the Abi1 SH3 domain and is implicated in prostate cancer. biorxiv.org

Structural Determination Techniques

Determining the three-dimensional structure of Abi1 is crucial for understanding its function at a molecular level. Several high-resolution techniques have been employed for this purpose.

X-ray Crystallography has provided significant insights into the structure of Abi1, particularly in the context of its interaction with other proteins. The crystal structure of the abscisic acid (ABA) receptor PYL1 bound to (+)-ABA and in complex with Abi1 has been solved, revealing how PYL1 binds to the PP2C domain of Abi1 to inhibit its phosphatase activity. rcsb.orgnih.govscispace.com These studies show that upon ABA binding, a conformational change in PYL1 creates a surface that interacts with the active site of Abi1, thereby blocking substrate entry. nih.govscispace.com More recently, the crystal structure of a free-standing Abi1 phosphatase from Arabidopsis has been determined, which will aid in the design of specific inhibitors. swapcard.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly useful for studying the structure and dynamics of proteins and their interactions in solution. NMR has been used to investigate the interaction between Abi1 and its binding partners. For example, two-dimensional NMR analysis showed that ABA induces conformational changes in the ABA receptor PYR1, which in turn promotes its interaction with PP2Cs like Abi1. nih.gov NMR has also been instrumental in studying the interaction of the Abi1 homeobox homology region (HHR) with DNA, revealing that specific regions of the HHR are involved in this binding. biorxiv.org Furthermore, NMR studies have been used to map the binding surfaces between the SH3 domain of Abi1 and its proline-rich binding partners. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) is an emerging technique for determining the structure of large protein complexes at near-atomic resolution. While specific cryo-EM structures of Abi1 are not extensively detailed in the provided results, this technique holds great promise for elucidating the architecture of large Abi1-containing complexes, such as the WAVE complex. The increasing application of cryo-EM in structural biology suggests it will be a valuable tool for future studies of Abi1. bio-protocol.orgutoronto.carcsb.orgomicsdi.orgnih.gov

This table provides a summary of the structural studies on Abi1:

TechniqueProtein/ComplexKey FindingsResolution
X-ray Crystallography(+)-ABA-PYL1-ABI1 complexRevealed the mechanism of ABA-dependent inhibition of Abi1 phosphatase activity. rcsb.orgnih.gov2.10 Å rcsb.org
X-ray CrystallographyFree-standing Arabidopsis ABI1Provides a new target for the design of PP2C inhibitors. swapcard.comN/A
NMR SpectroscopyPYR1 + ABA + ABI1Showed ABA-induced conformational changes in PYR1 that promote interaction with Abi1. nih.govN/A
NMR SpectroscopyABI1-HHR + DNAIdentified specific regions of the HHR involved in DNA binding. biorxiv.orgN/A

Computational Modeling and Molecular Dynamics Simulations

Computational approaches are increasingly used to complement experimental studies by providing dynamic insights into protein structure and function.

Molecular Dynamics (MD) simulations have been employed to study the interactions of Abi1 with its partners. For example, MD simulations were used to refine the modeled structures of Arabidopsis Abi1 and its interaction with the ROP11 GTPase. biorxiv.orgbiorxiv.org These simulations, performed in explicit solvent, help to understand the stability and dynamics of the protein complex. biorxiv.org MD simulations have also been used to investigate the conformational dynamics of the ABA receptor PYR1 and its interaction with a protein phosphatase homologous to Abi1, providing insights into the allosteric regulation of this interaction by ABA. plos.org Furthermore, MD simulations have been used to study the selective activation mechanism of ABA receptors and their interaction with PP2Cs like HAB1, which is structurally similar to Abi1. frontiersin.org

The following table highlights the use of computational modeling in Abi1 research:

MethodSystem StudiedKey Insights
Molecular DynamicsArabidopsis ABI1-ROP11 complexRefined the structural model of the complex and provided insights into its stability. biorxiv.orgbiorxiv.org
Molecular DynamicsPYR1-HAB1 complexInvestigated the role of ABA in the dynamics and interaction of the complex. plos.org
Molecular DynamicsPYLs-HAB1 complexesElucidated the selective activation mechanism of different ABA receptors. frontiersin.org

Functional Assays for Enzymatic Activity and Binding Kinetics

To quantitatively assess the function of Abi1, various in vitro and in vivo assays are utilized.

Enzymatic assays are crucial for measuring the phosphatase activity of Abi1. In vitro phosphatase assays have been used to demonstrate that mutations in the PP2C domain of Arabidopsis Abi1 abolish its enzymatic activity. nih.gov These assays were also used to show that Abi1 can dephosphorylate and inactivate the MAP kinase MPK6. researchgate.net

Binding kinetics are measured to determine the affinity and rates of association and dissociation between Abi1 and its binding partners. While specific kinetic data is not extensively detailed in the provided search results, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are standard methods for such measurements and are implied in studies of protein-protein interactions. thebiogrid.org Fluorescence quenching assays have been used to measure the binding of Abi1 to DNA. biorxiv.org

Genetic Perturbation Models

Altering the expression of the Abi1 gene in model organisms and cell lines is a powerful way to study its function in a biological context.

Knockout/Knockdown Studies in Animal Models have been instrumental in revealing the physiological roles of Abi1. The generation of Abi1 knockout mice has shown that Abi1 is essential for embryonic development, with knockout embryos exhibiting defects in placental and cardiovascular development. pnas.orgresearchgate.net Conditional knockout of Abi1 in the mammary epithelium of a breast cancer mouse model led to a reduction in lung metastasis, highlighting a role for Abi1 in cancer progression. nih.gov In the context of the immune system, T-cell specific knockout of Abi1 in mice is being used to delineate its role in T-cell activation and signaling. aacrjournals.org

Knockout/Knockdown Studies in Cell Lines have provided more detailed mechanistic insights. CRISPR/Cas9-mediated knockout of Abi1 in hematopoietic cells transformed by the Bcr-Abl oncogene inhibited leukemogenesis in vivo. nih.gov Knockdown of Abi1 using short hairpin RNA (shRNA) in similar cell lines impaired Bcr-Abl-induced cell adhesion and migration. nih.govresearchgate.net In mouse embryonic fibroblasts (MEFs), knockout of Abi1 resulted in defects in cell motility and instability of the WAVE2 complex. pnas.org

The table below summarizes findings from genetic perturbation studies of Abi1:

Model SystemPerturbationPhenotype
MouseFull knockoutEmbryonic lethality, defects in placental and cardiovascular development. pnas.orgresearchgate.net
Mouse (Breast Cancer Model)Conditional knockout in mammary epitheliumReduced lung metastasis. nih.gov
Mouse (Immune System)T-cell specific knockoutAltered T-cell activation and signaling. aacrjournals.org
Hematopoietic cells (Bcr-Abl)CRISPR/Cas9 knockoutInhibition of leukemogenesis. nih.gov
Hematopoietic cells (Bcr-Abl)shRNA knockdownImpaired cell adhesion and migration. nih.govresearchgate.net
Mouse Embryonic FibroblastsKnockoutDefective cell motility, instability of the WAVE2 complex. pnas.org

Transcriptomic and Gene Expression Profiling

Analyzing the changes in gene expression in response to alterations in Abi1 function provides a global view of the pathways it regulates.

Transcriptomic and gene expression profiling have been used to identify genes whose expression is regulated by Abi1. In Arabidopsis, genome-wide gene expression profiling revealed that the abi1-1 mutation impairs the regulation of a large number of ABA-responsive genes. nih.govbiologists.com This suggests that Abi1 is a key component of the ABA signaling pathway that controls gene expression. nih.govbiologists.com In breast cancer, an ABI1-associated gene expression signature has been identified that can predict metastasis-free survival. nih.gov RNA sequencing (RNA-seq) analysis of prostate cancer cells with ABI1 knockout showed that Abi1 regulates several pathways, including JAK/STAT and FOXO signaling. biorxiv.org Furthermore, RNA-seq of T-cells from Abi1 knockout mice is being used to study transcriptional reprogramming in these cells. aacrjournals.org

Compound and Gene Nomenclature

NameType
Arg-binding protein 1 (Abi1)Protein/Gene
Abelson (Abl)Protein/Gene
ProSAP2/Shank3Protein/Gene
ProSAP1/Shank2Protein/Gene
Eps8Protein/Gene
WAVEProtein/Gene
FynProtein/Gene
STAT3Protein/Gene
PUB12Protein/Gene
PUB13Protein/Gene
Androgen Receptor (AR)Protein/Gene
PYL1Protein/Gene
ROP11Protein/Gene
MPK6Protein/Gene
Bcr-AblFusion Protein/Gene
JAKProtein/Gene
FOXOProtein/Gene
Arabidopsis thalianaOrganism
At2S3Gene
AtEm1Gene
Rab18Gene
ATHB6Protein/Gene
PHO2Protein/Gene
ABI3Protein/Gene
ABI4Protein/Gene
ABI5Protein/Gene
HAB1Protein/Gene
RCAR1Protein/Gene
SnRK2Protein/Gene
SOS1Protein/Gene
WAVE2Protein/Gene
Sra-1Protein/Gene
Nap1Protein/Gene
ARPC1BProtein/Gene
LAMC2Protein/Gene
KRASProtein/Gene
Sox9Protein/Gene
WntSignaling Pathway
MT1-MMPProtein/Gene
IL3Protein/Gene
WAVE1Protein/Gene
WAVE3Protein/Gene
Abi2Protein/Gene
Hem1Protein/Gene
CD34Protein/Gene
ERKProtein/Gene
AktProtein/Gene
LckProtein/Gene
NF-kBProtein/Gene
IL-2Protein/Gene
Thpok (Zbtb7b)Gene
MaxProtein/Gene
MycProtein/Gene
MAP2Protein/Gene
GSTProtein
HOXB4Protein/Gene
WASF1Gene
KLK3Gene
FKBP5Gene
PP2AProtein/Gene
HAI1Protein/Gene
AIP1Protein/Gene
HAB1Protein/Gene
AVGChemical
AgNO3Chemical
MPK6Protein/Gene
ACS6Protein/Gene
GSTProtein Tag
HAProtein Tag
MBPProtein Tag
StrepTagProtein Tag
ALB1Gene
C9ORF72Gene
SMCR8Gene
WDR41Gene
Cwc2Gene
PYL2Protein/Gene
RCARProtein Family
PYR1Protein/Gene
ABCG25Gene

Vii. Future Research Directions for Arg Binding Proteins

Elucidation of Novel Regulatory Mechanisms

The function of ArgBP1/SORBS2 is tightly controlled through a variety of mechanisms, and future research is needed to fully unravel this regulatory network. Key areas for investigation include transcriptional control, post-translational modifications (PTMs), and the regulation of its RNA-binding activities.

Transcriptional and Epigenetic Regulation: The expression of the SORBS2 gene is context-dependent and regulated by specific transcription factors. In cardiac tissue, its expression is driven by GATA4 and correlates with the severity of heart failure. oup.com In coronary smooth muscle, it is a target of the transcription factor Nrf2. ahajournals.org Conversely, in various cancers, its expression is suppressed via epigenetic mechanisms involving complexes such as HSF1/MORC2/PRC2. maayanlab.cloud Future studies should aim to identify the upstream signals that control these transcription factors and epigenetic modifiers in response to physiological and pathological cues. Understanding how a single gene is differentially regulated across various tissues is a critical unanswered question.

Post-Translational Modifications (PTMs): ArgBP1/SORBS2 is a known substrate for the Abelson (Abl) family of tyrosine kinases. nih.govplos.org Research indicates that tyrosine phosphorylation can disrupt an intramolecular SH3-mediated interaction, thereby modulating its binding to other partners. nih.gov The protein also contains a serine-rich domain, and while the roles of serine/arginine phosphorylation are well-documented for many RNA-binding proteins, the specific kinases (such as Serine-Arginine Protein Kinases, or SRPKs) and phosphatases that act on SORBS2 are largely unknown. frontiersin.orgnih.gov A crucial future direction is to map the full PTM landscape (phosphorylation, methylation, ubiquitination) of SORBS2, identify the enzymes responsible, and determine how these modifications regulate its localization, stability, and interaction preferences.

Regulation of RNA-Binding Function: For isoforms that contain a zinc-finger domain, SORBS2 functions as an RNA-binding protein (RBP) that can enhance the stability of target mRNAs, such as TIMP3 and MTUS1. maayanlab.cloudnih.gov The mechanisms that switch this RBP function "on" or "off" are unknown. Future investigations should explore whether PTMs within or near the RNA-binding domain regulate its affinity for specific mRNA targets, providing a dynamic layer of post-transcriptional gene regulation.

Identification of Undiscovered Interaction Partners and Substrates

As a scaffolding protein, the function of ArgBP1/SORBS2 is defined by its interaction partners. While numerous interactors have been identified, a complete and context-specific interactome is yet to be established.

Future research should employ unbiased, large-scale proteomic techniques to map the SORBS2 interactome in different subcellular compartments (e.g., focal adhesions, Z-discs, nucleus) and in various cell types and disease states. fgcz.ch Methods like affinity purification-mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID) have already proven effective, identifying novel partners like the WAVE regulatory complex (WRC) in the heart. oup.complos.orgfgcz.ch Applying these methods to specific SORBS2 isoforms will be essential for discovering unique binding partners and explaining isoform-specific functions.

Furthermore, while SORBS2 is a known substrate of Abl kinases, its role as an adaptor protein suggests it facilitates the phosphorylation of other proteins by bringing them into proximity with kinases. genecards.org Future studies should investigate whether SORBS2 binding induces allosteric changes in its partner kinases, thereby modulating their substrate specificity or activity. Identifying the full range of proteins whose phosphorylation is dependent on a SORBS2-scaffolded complex is a key goal.

Known Interaction Partners of ArgBP1/SORBS2
Interaction PartnerProtein Family/FunctionInteracting Domain/Region on SORBS2Functional Consequence
ABL1/ABL2 (Abl/Arg)Non-receptor Tyrosine KinaseSH3 DomainsRecruitment of SORBS2, phosphorylation of SORBS2, linkage to cytoskeleton. genecards.orgnih.gov
YWHAQ (14-3-3 protein)Adaptor/Scaffolding ProteinNot specifiedPotential role in LVNC pathogenesis, cell cycle effects. nih.govnih.gov
IntegrinsCell Adhesion ReceptorsNot specified (likely indirect)Regulation of integrin signaling and cardiac fibrosis. oup.comresearchgate.net
WAVE Regulatory ComplexActin Polymerization RegulatorNot specifiedConnection of integrins to the cytoskeleton. oup.com
Spectrin (α2-spectrin)Cytoskeletal ProteinSoHo DomainTargeting SORBS2 to the membrane-associated cytoskeleton. pnas.org
DynaminGTPaseSH3 DomainsRegulation of membrane trafficking and cytoskeleton. pnas.org
ADAM19MetalloproteaseP4 Region (proline-rich)Potential role in neurogenesis. researchgate.net
VinculinCytoskeletal ProteinSH3 DomainsAssembly of signaling complexes at focal adhesions. wikipedia.org

Characterization of Isoform-Specific Functions

The human SORBS2 gene is known to produce a multitude of protein isoforms through alternative splicing, with estimates of up to nine distinct versions ranging in size. wikipedia.orgahajournals.org This isoform diversity is a critical, yet underexplored, aspect of SORBS2 biology.

Different isoforms exhibit tissue-specific expression patterns and possess unique combinations of functional domains. A significant finding is that major cardiac isoforms of SORBS2 lack the C-terminal zinc-finger RNA-binding domain, meaning their function is purely structural and adaptive, whereas other isoforms can directly regulate mRNA stability. ahajournals.orgahajournals.org Additionally, a brain-specific variant (nArgBP2) and an intestinal isoform (Isoform 6) with specific functions in ion transport have been described. genecards.orgpnas.org

A major priority for future research is the systematic characterization of these isoforms. This will require the development of isoform-specific antibodies and genetic tools (e.g., isoform-specific CRISPR-based knockouts) to dissect their individual contributions. Key research questions include:

What is the precise expression map of each isoform across all tissues during development and in disease?

Do different isoforms have unique subcellular localizations (e.g., nucleus vs. cytoplasm, stress fibers vs. intercalated discs)? maayanlab.cloud

Do the various isoforms assemble distinct protein complexes, as determined by isoform-specific interactome studies?

How does the inclusion or exclusion of specific domains (like the RNA-binding domain or parts of the serine-rich region) alter the protein's function?

Reported Isoforms and Variants of ArgBP1/SORBS2
Isoform/Variant NameKey Feature(s)Tissue/ContextKnown or Proposed Function
Cardiac IsoformsLack the RNA-binding zinc-finger domain. ahajournals.orgHeartPrimarily structural/scaffolding role at Z-discs and intercalated discs. oup.comahajournals.org
nArgBP2Brain-specific splice variant. pnas.orgBrainRegulation of actin cytoskeleton at neuronal synapses. pnas.org
Isoform 6Details not specified.Intestine, GallbladderIncreases water and sodium absorption. genecards.org
RNA-binding IsoformsContain a C-terminal zinc-finger domain. ahajournals.orgahajournals.orgCoronary smooth muscle, various cancers. ahajournals.orgnih.govStabilize specific mRNA transcripts (e.g., BK-α, TIMP3). ahajournals.orgnih.gov

Development of Targeted Molecular Probes and Modulators

Advancing the study of ArgBP1/SORBS2 and exploring its therapeutic potential requires the development of specific tools to probe and modulate its function. Currently, research heavily relies on genetic methods like siRNA-mediated knockdown or gene overexpression. nih.govspandidos-publications.com

Molecular Probes: Future efforts should focus on creating high-specificity molecular probes. Genetically encoded probes, such as SORBS2 domains fused to fluorescent proteins (e.g., GFP, mCherry), can be used to visualize the protein's dynamic recruitment to different cellular structures in real-time. More advanced probes, potentially based on Fluorescence Resonance Energy Transfer (FRET), could be designed to report on specific conformational changes or binding events, such as the intramolecular inhibition mediated by its SH3 domains. nih.gov

Therapeutic Modulators: The detailed structural information available for the SH3 and SoHo domains provides a foundation for the rational design of targeted modulators. In silico screening could identify small molecules that selectively disrupt or stabilize specific protein-protein interactions, such as the binding of SORBS2 to Abl, the WRC, or YWHAQ. nih.govpnas.org An alternative approach is the development of cell-penetrating peptides that mimic the binding motifs of SORBS2's interaction partners, acting as competitive inhibitors. For the RNA-binding isoforms, designing molecules that block the interaction with specific target mRNAs could offer a novel therapeutic strategy to manipulate gene expression in diseases like cancer or diabetic vasculopathy. ahajournals.orgnih.gov

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for identifying molecular partners of ArgBP1 in signaling pathways?

  • Methodological Answer : Co-immunoprecipitation (co-IP) coupled with mass spectrometry is widely used to identify transient interactions. For stable complexes, affinity purification using epitope-tagged ArgBP1 followed by structural validation via X-ray crystallography or cryo-EM is recommended. Structural studies have revealed critical Arg-binding motifs in kinases, such as the "22/5 site," which anchors Arg residues in basophilic kinases like PKA and PKB . Binding affinity assays (e.g., surface plasmon resonance) can quantify interaction strengths, as benchmarked in protein-protein interaction studies .

Q. How can structural techniques elucidate Arg-binding motifs in ArgBP1-associated kinases?

  • Methodological Answer : X-ray crystallography remains the gold standard for resolving Arg-binding sites at atomic resolution. For example, studies on PIM1 and PAK4 kinases have mapped Arg interactions to conserved surface pockets . Computational tools like ANCHORSmap can predict Arg-binding positions in unbound kinase structures, validated by RMSD calculations against experimental data (e.g., 1.2–1.8 Å deviations in PKB) . Molecular dynamics simulations further assess conformational flexibility of binding sites.

Q. What databases provide reliable protein interaction data for ArgBP1?

  • Methodological Answer : BindingDB (www.bindingdb.org ) curates experimentally measured binding affinities and structural data for protein-ligand interactions, including kinase-Arg complexes . UniProt (ID: O94875) offers annotated sequences, post-translational modifications, and functional domains of ArgBP1 . For phosphorylation-dependent interactions, PhosphoSitePlus and curated literature (e.g., oligomerization studies ) are critical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.